molecular formula C12H12FN3O2 B1598710 ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 618070-65-8

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B1598710
CAS RN: 618070-65-8
M. Wt: 249.24 g/mol
InChI Key: NYHXOVWRDYMNGL-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C13H14FN3O2 . It is also known by other names such as “ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate” and has a molecular weight of 263.27 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3 . This provides a complete description of the connectivity, tautomeric states, and stereochemistry of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.27 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not explicitly mentioned in the literature I found .

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and potential applications of ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate derivatives, focusing on their unique chemical properties and reactivity. For instance, the compound has been utilized in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, with potential applications as novel fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, demonstrating enhanced activity compared to their methyl analogues (Wu et al., 2006). Additionally, its crystal structure has been determined, providing insights into its molecular conformation and potential interactions in crystalline form (Kumar et al., 2018).

Applications in Corrosion Inhibition

Compounds derived from ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate have been investigated for their corrosion inhibition properties on mild steel, which is crucial for industrial applications. These derivatives exhibit high efficiency in preventing corrosion, highlighting their potential as industrial pickling process inhibitors. The studies integrate experimental and theoretical approaches, including Density Functional Theory (DFT) and molecular dynamic simulation (MD), to elucidate the interaction mechanisms between inhibitors and metal surfaces (Dohare et al., 2017).

Anticancer and Biological Activities

Derivatives of ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate have been synthesized and assessed for in vitro cytotoxic activities against various human cancer cell lines. These studies are pivotal in drug development, offering a foundation for further modifications to enhance biological activity and specificity towards cancer cells. The relationship between chemical structure and biological activity is critically analyzed to identify promising candidates for anticancer agents (Hassan et al., 2015).

Mechanism of Action

properties

IUPAC Name

ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHXOVWRDYMNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402435
Record name ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

618070-65-8
Record name ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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